2-(2-(Pyrrolidin-1-yl)ethyl)morpholine is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound is classified as a substituted morpholine derivative, which indicates that it contains a morpholine ring and a pyrrolidine moiety. The compound has garnered interest due to its possible effects on the central nervous system and its utility in drug design.
The compound can be identified by its chemical formula, , and has a molecular weight of approximately 235.31 g/mol. It falls under the category of morpholine derivatives, which are known for their diverse biological activities, including analgesic and anesthetic effects. This specific compound is often explored for its pharmacological properties related to neurological disorders .
The synthesis of 2-(2-(Pyrrolidin-1-yl)ethyl)morpholine can be achieved through several methods, typically involving multi-step organic synthesis. One common approach includes the reaction of morpholine with pyrrolidine derivatives. The following steps outline a general synthetic route:
The molecular structure of 2-(2-(Pyrrolidin-1-yl)ethyl)morpholine features a morpholine ring connected to a pyrrolidine group via an ethylene bridge. The structural formula can be represented as follows:
Key structural data include:
2-(2-(Pyrrolidin-1-yl)ethyl)morpholine can participate in various chemical reactions typical for amines and ethers:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 2-(2-(Pyrrolidin-1-yl)ethyl)morpholine is not fully elucidated but is believed to involve interactions with neurotransmitter systems in the central nervous system. Morpholine derivatives often modulate neurotransmitter receptors, potentially acting on:
In vitro studies are necessary to determine specific binding affinities and functional outcomes related to these interactions .
Relevant data includes:
2-(2-(Pyrrolidin-1-yl)ethyl)morpholine has potential applications in:
Research continues into optimizing its pharmacological profile to enhance efficacy while minimizing side effects .
The synthesis of 2-(2-(pyrrolidin-1-yl)ethyl)morpholine exemplifies the strategic assembly of N-alkylated heterocycles through sequential nucleophilic substitutions. A robust two-step approach involves:
Alternative routes employ 1,2-dibromoethane as a linker, where morpholine and pyrrolidine compete for nucleophilic sites. Symmetric bis-heterocyclic byproducts (e.g., 1,2-dimorpholinoethane) form without careful stoichiometric control, requiring meticulous purification [10]. Geminal diamine ("gem-aminals") contamination remains a key yield-limiting factor, with reported yields of 50-65% for the asymmetric target [10].
Table 1: Synthetic Routes for Morpholine-Pyrrolidine Hybrids
| Precursor | Conditions | Yield (%) | Major Byproduct |
|---|---|---|---|
| N-(2-chloroethyl)morpholine | Pyrrolidine/K₂CO₃/acetone/RT | 65 | None detected |
| 1,2-Dibromoethane | Morpholine→pyrrolidine/K₂CO₃ | 50 | 1,2-Dimorpholinoethane (15%) |
| 1,2-Dibromoethane | Pyrrolidine→morpholine/K₂CO₃ | 58 | 1,2-Dipyrrolidinoethane (8%) |
graph LRA[1,2-Dibromoethane] --> B[Morpholine/K₂CO₃/acetone]A --> C[Pyrrolidine/K₂CO₃/acetone]B --> D[Br-CH₂CH₂-Morpholine]C --> E[Br-CH₂CH₂-Pyrrolidine]D --> F[+ Pyrrolidine → Target]E --> G[+ Morpholine → Target]The ethylene bridge (-CH₂CH₂-) enables conformational flexibility but introduces steric and electronic challenges during alkylation. Key findings include:
Notably, N-alkylation of pyrrolidine proceeds faster than morpholine due to the latter’s reduced nucleophilicity from the electron-withdrawing oxygen. Kinetic studies show pyrrolidine reacts 3.2× faster with ethyl dihalides than morpholine under identical conditions [4].
Table 2: Solvent Effects on Alkylation Efficiency
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Dimethylformamide | 36.7 | 88 | 6 |
| Acetonitrile | 37.5 | 85 | 8 |
| Acetone | 20.7 | 65 | 12 |
| Toluene | 2.4 | 42 | 24 |
Precursor choice critically impacts yield and purity:
Commercial unavailability of 2-(2-(pyrrolidin-1-yl)ethyl)morpholine (discontinued per [6]) underscores the need for optimized lab-scale synthesis. Scaling challenges arise from exothermic reactions during dihalide addition, necessitating dropwise addition at 0°C [4].
Table 3: Steric and Electronic Parameters of Precursors
| Heterocycle | pK~a~ | Relative Nucleophilicity | Optimal Position in Synthesis |
|---|---|---|---|
| Pyrrolidine | 11.3 | 1.0 | Initial alkylation step |
| Morpholine | 8.3 | 0.4 | Terminal coupling step |
| Piperidine | 11.1 | 0.9 | Initial alkylation step |
Multi-functional amines present distinct isolation hurdles:
Characterization relies on complementary techniques:
Table 4: Characterization Data for 2-(2-(Pyrrolidin-1-yl)ethyl)morpholine
| Method | Key Signals/Parameters | Structural Insights |
|---|---|---|
| ¹H-NMR (CDCl₃) | δ 2.45-2.60 (m, 8H, N-CH₂), 3.65 (t, 4H, O-CH₂) | Ethylene linker symmetry |
| FTIR | ν 1115 cm⁻¹ (C-O-C), 2770 cm⁻¹ (tertiary C-N) | Ether/amine functional groups |
| X-ray | Monoclinic P2₁/n, a=6.0430 Å, b=8.0805 Å, c=11.1700 Å | Centro-symmetric dimeric packing |
| HPLC-MS | m/z 185.2 [M+H]⁺, t~R~=6.7 min | Purity >95%, MW 184.3 g/mol |
CAS No.: 1167-48-2
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.: